methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate
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Overview
Description
Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate (MAPB) is a synthetic compound that has been used in various scientific research applications. It is a small molecule that can be easily synthesized and is relatively stable in its solid form. MAPB has been studied extensively in recent years due to its potential therapeutic applications.
Scientific Research Applications
Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate has been used in a variety of scientific research applications. It has been used to study the effects of the compound on various biological systems, including cancer cells, neurons, and inflammation. It has also been used to study the pharmacological properties of this compound, such as its ability to act as an anti-inflammatory and anti-cancer agent. In addition, this compound has been used in drug development studies, as well as in the development of novel therapeutic agents.
Mechanism of Action
Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate acts as an agonist of the G protein-coupled receptor GPR40. This receptor is involved in the regulation of glucose metabolism and inflammation. When this compound binds to the receptor, it activates the receptor and activates downstream signaling pathways that lead to the production of anti-inflammatory and anti-cancer molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the levels of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-oxidant properties and to reduce the production of free radicals.
Advantages and Limitations for Lab Experiments
The advantages of using methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate in lab experiments include its small size, which makes it easy to handle and store, and its relatively low cost. In addition, this compound is relatively stable in its solid form, making it suitable for long-term storage. However, there are some limitations to using this compound in lab experiments. For example, the compound is not very soluble in water, making it difficult to use in certain experiments.
Future Directions
For methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate research include further studies into its pharmacological properties and its potential therapeutic applications. In addition, further research into the mechanism of action of this compound and its effects on various biological systems is needed. Furthermore, studies into the potential toxicity of this compound and its interactions with other compounds are needed in order to ensure its safe use in the future. Finally, further research into the synthesis of this compound and its potential uses in drug development is also needed.
Synthesis Methods
Methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate can be synthesized using a variety of methods. One method involves the reaction of 5-aminopyridine and methyl benzoate in the presence of a base, such as potassium hydroxide. This reaction results in the formation of this compound and water as a byproduct. Other methods involve the reaction of 5-aminopyridine with other compounds, such as ethyl benzoate or ethyl acetate.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate involves the reaction of 5-aminopyridine-2-ol with methyl 4-hydroxybenzoate in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "5-aminopyridine-2-ol", "methyl 4-hydroxybenzoate", "coupling agent" ], "Reaction": [ "Add 5-aminopyridine-2-ol to a reaction flask", "Add methyl 4-hydroxybenzoate to the reaction flask", "Add coupling agent to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Purify the product by column chromatography", "Obtain the desired product, methyl 4-[(5-aminopyridin-2-yl)oxy]benzoate" ] } | |
CAS RN |
869108-96-3 |
Molecular Formula |
C13H12N2O3 |
Molecular Weight |
244.2 |
Purity |
95 |
Origin of Product |
United States |
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